Cas no 1807142-31-9 (4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine)

4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structural features—including chloromethyl, difluoromethyl, iodo, and trifluoromethyl substituents—make it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The presence of multiple halogen and fluorinated groups enhances reactivity and provides opportunities for selective modifications. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce fluorinated motifs, which are known to improve metabolic stability and binding affinity. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine structure
1807142-31-9 structure
Product Name:4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine
CAS No:1807142-31-9
MF:C8H4ClF5IN
MW:371.473550796509
CID:4803899
Update Time:2025-10-25

4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4ClF5IN/c9-2-3-1-4(15)16-6(8(12,13)14)5(3)7(10)11/h1,7H,2H2
    • InChI Key: KSPTUVBQPPJPOV-UHFFFAOYSA-N
    • SMILES: IC1=CC(CCl)=C(C(F)F)C(C(F)(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9

4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029018727-250mg
4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine
1807142-31-9 95%
250mg
$1,038.80 2022-03-31
Alichem
A029018727-500mg
4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine
1807142-31-9 95%
500mg
$1,701.85 2022-03-31
Alichem
A029018727-1g
4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine
1807142-31-9 95%
1g
$2,750.25 2022-03-31

Additional information on 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine

Research Briefing on 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine (CAS: 1807142-31-9)

The compound 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine (CAS: 1807142-31-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique trifluoromethyl and difluoromethyl substituents, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in medicinal chemistry, particularly in the development of targeted therapies for various diseases.

One of the primary research objectives surrounding this compound is its utility in the synthesis of small-molecule inhibitors. The presence of multiple halogen substituents, including chlorine and iodine, makes it a versatile building block for cross-coupling reactions, which are pivotal in constructing complex pharmacophores. Recent publications highlight its use in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling the efficient assembly of diverse molecular scaffolds with potential therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's role in the development of kinase inhibitors. The study utilized 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine as a precursor to synthesize a series of pyridine-based compounds with selective inhibitory activity against specific tyrosine kinases. The results indicated high potency and selectivity, suggesting its potential in oncology drug discovery.

Another area of interest is the compound's application in agrochemical research. A recent report in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into novel pesticidal agents. The trifluoromethyl group, known for its lipophilicity and metabolic stability, was found to enhance the bioavailability and efficacy of the resulting compounds, offering a sustainable alternative to conventional pesticides.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine. Current research is exploring optimized synthetic routes to improve yield and reduce byproducts. Advances in flow chemistry and catalytic methods are expected to address these limitations, paving the way for broader utilization in industrial and academic settings.

In conclusion, 4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine (CAS: 1807142-31-9) represents a valuable chemical entity with multifaceted applications in drug discovery and agrochemical development. Ongoing research efforts are likely to uncover additional uses, further solidifying its importance in the field of chemical biology and pharmaceutical sciences.

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